Comprehensive Technical Guide on 3-Methoxy-2-methylquinoline-4-carboxylic acid: Structural Logic, Synthesis, and Applications
Comprehensive Technical Guide on 3-Methoxy-2-methylquinoline-4-carboxylic acid: Structural Logic, Synthesis, and Applications
Executive Summary
In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, serving as the architectural foundation for numerous antimalarial, antibacterial, and kinase-inhibitory agents. 3-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 93001-91-3)[1] represents a highly specialized derivative within this class. The strategic placement of a methoxy group at the C3 position and a methyl group at the C2 position fundamentally alters the electronic landscape and steric environment of the quinoline core.
This technical guide dissects the physicochemical properties, structural logic, and synthetic methodologies associated with this compound. By establishing a self-validating framework for its synthesis and characterization, this document serves as an authoritative blueprint for researchers integrating this building block into advanced drug discovery pipelines, including the synthesis of novel penicillin derivatives[2][3] and phosphodiesterase (PDE) inhibitors[4].
Chemical Identity and Structural Elucidation
The molecular architecture of 3-Methoxy-2-methylquinoline-4-carboxylic acid (
-
C4-Carboxylic Acid: Serves as the primary hydrogen-bond donor/acceptor and the primary site for synthetic functionalization (e.g., amide coupling).
-
C3-Methoxy Group: Acts as an electron-donating group via resonance, increasing the electron density of the quinoline ring. This modulates the
of the adjacent carboxylic acid and provides a hydrogen-bond acceptor site. -
C2-Methyl Group: Provides a localized steric shield adjacent to the quinoline nitrogen. This steric bulk is a classic medicinal chemistry tactic to hinder
-oxidation by hepatic Cytochrome P450 enzymes, thereby extending the molecule's metabolic half-life.
Figure 1: Structural logic and pharmacophore mapping of 3-Methoxy-2-methylquinoline-4-carboxylic acid.
Physicochemical Properties & Pharmacokinetic Profiling
Understanding the physicochemical profile is critical for predicting formulation behavior and target engagement. The data below synthesizes the structural features into quantifiable metrics[5][6].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 217.22 g/mol | Highly compliant with Lipinski’s Rule of 5, allowing ample "molecular weight budget" for downstream elaboration. |
| Exact Mass | 217.0739 Da | The target monoisotopic mass required for high-resolution LC-MS identification. |
| LogP (Predicted) | ~2.2 – 2.5 | Represents a balanced lipophilicity, ensuring both aqueous solubility in the GI tract and passive membrane permeability. |
| ~1.5 – 2.0 | Highly acidic. The electron-withdrawing effect of the protonated quinoline nitrogen significantly lowers the | |
| ~4.5 – 5.0 | Ensures the molecule exists primarily as a zwitterion at physiological pH (7.4), impacting BBB penetration and solubility. | |
| TPSA | 50.19 Ų | A Topological Polar Surface Area < 90 Ų indicates excellent potential for blood-brain barrier (BBB) penetration if required. |
Synthetic Methodology: The Pfitzinger Approach
The most robust and regioselective method for synthesizing substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction [7][8]. This reaction involves the base-catalyzed condensation of isatin with a ketone containing an
Experimental Workflow & Causality
Figure 2: Experimental workflow for the Pfitzinger synthesis of the target compound.
Step-by-Step Protocol:
-
Reagent Assembly: Suspend isatin (1.0 eq) and 1-methoxypropan-2-one (1.2 eq) in a minimal volume of absolute ethanol. Causality: Ethanol acts as a co-solvent to homogenize the organic reactants before aqueous base addition.
-
Base-Promoted Ring Opening: Slowly add 33% aqueous Potassium Hydroxide (KOH) (approx. 3.0 eq). Causality: The strong base is strictly required to hydrolyze the lactam amide bond of isatin, generating the intermediate potassium 2-aminophenylglyoxylate (isatic acid salt). This ring-opening is the prerequisite for the subsequent cross-aldol condensation.
-
Thermal Condensation: Heat the mixture to reflux (approx. 100°C) for 12 hours. Causality: Thermal energy drives the nucleophilic attack of the aniline on the ketone, forming an imine/enamine intermediate, followed by intramolecular cyclodehydration to forge the aromatic quinoline core.
-
Isoelectric Precipitation: Cool the reaction to room temperature and slowly acidify with concentrated HCl until the pH reaches 2.0–3.0. Causality: Acidification protonates the carboxylate salt. Because the quinoline nitrogen also protonates at highly acidic pH, targeting the isoelectric point minimizes aqueous solubility, driving the quantitative precipitation of the zwitterionic product.
-
Isolation: Filter the resulting precipitate, wash with cold distilled water to remove KCl salts, and recrystallize from ethanol/water to yield the pure product.
Applications in Drug Discovery
The unique substitution pattern of 3-Methoxy-2-methylquinoline-4-carboxylic acid makes it an invaluable intermediate in several therapeutic domains:
-
Penicillin Derivatives: Historically, this compound has been utilized as a side-chain building block in the synthesis of semi-synthetic penicillin derivatives (e.g., Patent CH401976A). The quinoline moiety enhances the stability of the
-lactam ring against bacterial penicillinases[2][3]. -
PDE10A Inhibitors: Quinoline derivatives with methoxy and methyl substitutions are heavily investigated as Phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia and Huntington's disease. The C4-carboxylic acid serves as an ideal handle for coupling with various amines to form active carboxamide pharmacophores[4].
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed.
Figure 3: Self-validating analytical workflow for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR):
-
Protocol: Dissolve 10 mg of the compound in 0.6 mL of
. -
Causality:
is explicitly chosen over . Quinoline-4-carboxylic acids exhibit strong intermolecular hydrogen bonding and zwitterionic character, rendering them nearly insoluble in non-polar halogenated solvents. DMSO effectively disrupts these hydrogen-bonded networks. -
Expected Signals: A sharp singlet at ~3.90 ppm (3H,
), a singlet at ~2.70 ppm (3H, ), and downfield aromatic protons (7.50–8.20 ppm).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Protocol: Run using a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Use Electrospray Ionization in positive mode (ESI+).
-
Causality: The 0.1% Formic Acid ensures the quinoline nitrogen remains protonated, guaranteeing a strong
signal. The expected is 218.08 .
-
References
- Google Patents. "Verfahren zur Herstellung von Penicillinderivaten (Patent CH401976A)." Swiss Federal Institute of Intellectual Property.
-
Li, J., et al. (2015). "Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate." Journal of Medicinal Chemistry, 58(21), 8584-8600. URL:[Link]
-
Shindalkar, S. S., et al. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Current Organic Chemistry, 18(10). URL:[Link]
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- 3. CH401976A - Verfahren zur Herstellung von Penicillinderivaten - Google Patents [patents.google.com]
- 4. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
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